molecular formula C13H21N3O2 B2641871 N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)pentanamide CAS No. 1788532-24-0

N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)pentanamide

Cat. No.: B2641871
CAS No.: 1788532-24-0
M. Wt: 251.33
InChI Key: KPFQKXHHGOMVPT-UHFFFAOYSA-N
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Description

N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)pentanamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications. This compound is characterized by its pyrimidine ring, which is substituted with ethoxy and dimethyl groups, and a pentanamide side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)pentanamide typically involves the reaction of 2-ethoxy-4,6-dimethylpyrimidine with a suitable pentanamide derivative under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield. For example, Suzuki–Miyaura coupling is a widely-applied method for forming carbon-carbon bonds, which can be utilized in the synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethoxy and dimethyl groups on the pyrimidine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)pentanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development and medicinal chemistry.

    Industry: Utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)pentanamide involves its interaction with specific molecular targets and pathways. The pyrimidine ring structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)pentanamide is unique due to its specific substitution pattern on the pyrimidine ring and the pentanamide side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-5-7-8-11(17)16-12-9(3)14-13(18-6-2)15-10(12)4/h5-8H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFQKXHHGOMVPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(N=C(N=C1C)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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